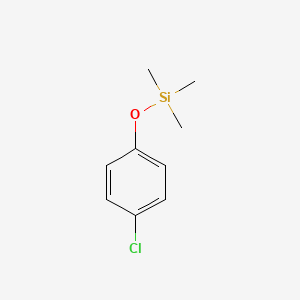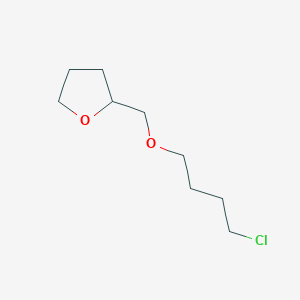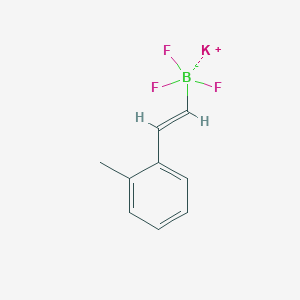
Potassium (E)-trifluoro(2-methylstyryl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (E)-trifluoro(2-methylstyryl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the borate moiety in this compound makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(2-methylstyryl)borate typically involves the reaction of (E)-2-methylstyrylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (E)-trifluoro(2-methylstyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
Potassium (E)-trifluoro(2-methylstyryl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Potassium (E)-trifluoro(2-methylstyryl)borate involves the interaction of the borate moiety with various molecular targets. The trifluoromethyl group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The borate group can coordinate with metal catalysts, facilitating catalytic cycles in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(2-Methylstyryl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Potassium trifluoroborate: Contains the trifluoroborate moiety but lacks the styryl group.
(E)-6-chloro-2-(arylvinyl)quinoline-3-carboxylic acids: Different core structure but similar functional groups.
Uniqueness
Potassium (E)-trifluoro(2-methylstyryl)borate is unique due to the combination of the trifluoromethyl group and the borate moiety, which imparts distinct reactivity and versatility in organic synthesis.
Eigenschaften
Molekularformel |
C9H9BF3K |
|---|---|
Molekulargewicht |
224.07 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-2-(2-methylphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-8-4-2-3-5-9(8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+; |
InChI-Schlüssel |
WGYBQHHGFPVFKY-UHDJGPCESA-N |
Isomerische SMILES |
[B-](/C=C/C1=CC=CC=C1C)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC1=CC=CC=C1C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


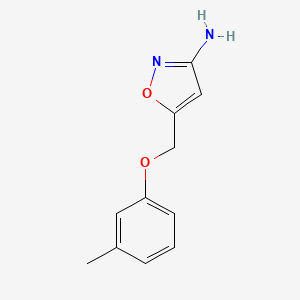

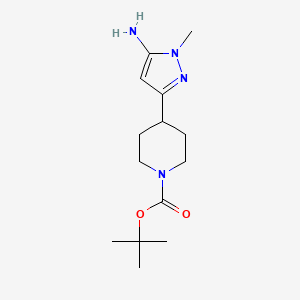
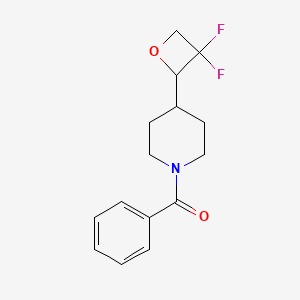


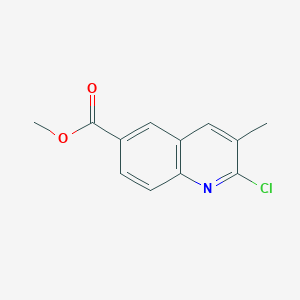
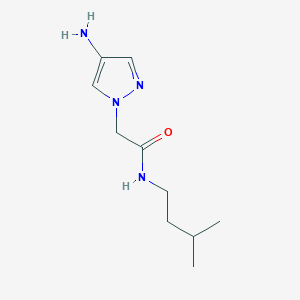
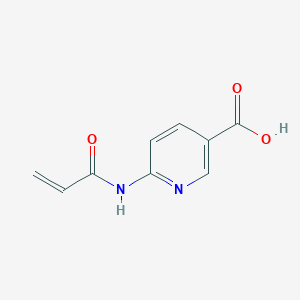
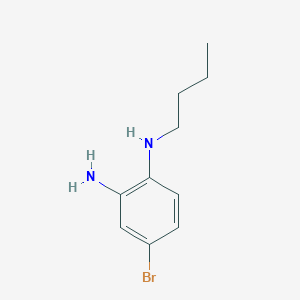
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
